molecular formula C13H12ClN3O B11755842 2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one

2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one

Cat. No.: B11755842
M. Wt: 261.70 g/mol
InChI Key: CIMXMDXSOWANAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

The synthesis of 2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl chloride with a suitable pyrazole derivative in the presence of a base, followed by chlorination and cyclization to form the desired product . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one undergoes various chemical reactions, including:

Scientific Research Applications

2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one can be compared with other pyrazolopyridine derivatives, such as:

These compounds share a similar core structure but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C13H12ClN3O

Molecular Weight

261.70 g/mol

IUPAC Name

2-benzyl-3-chloro-5,6-dihydro-4H-pyrazolo[3,4-c]pyridin-7-one

InChI

InChI=1S/C13H12ClN3O/c14-12-10-6-7-15-13(18)11(10)16-17(12)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,18)

InChI Key

CIMXMDXSOWANAU-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=NN(C(=C21)Cl)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.